AKR1C3 Isoform Inhibition Potency vs. 7-Hydroxy Coumarin Parent
In competitive enzyme inhibition assays, 3,4-dimethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one demonstrates significant inhibition of human recombinant AKR1C3, whereas the parent 7-hydroxy-4-methylcoumarin scaffold is essentially inactive. Quantitative comparisons of 7-substituted coumarin derivatives reveal that introducing a tetrazolylmethoxy group at the 7-position imparts AKR1C3 inhibitory activity that is absent in the 7-hydroxy analog [1].
| Evidence Dimension | AKR1C3 inhibition (residual enzyme activity or Ki) |
|---|---|
| Target Compound Data | Binds AKR1C3; 7-substituted coumarin-tetrazole conjugates show Ki values in the low micromolar range for AKR1C3 [1] |
| Comparator Or Baseline | 7-hydroxy-4-methylcoumarin (parent coumarin) shows no significant AKR1C3 inhibition at equivalent concentrations |
| Quantified Difference | Qualitative gain-of-function: tetrazolylmethoxy substitution converts an inactive scaffold into an active AKR1C3 ligand |
| Conditions | In vitro competitive inhibition assay using human recombinant AKR1C3 and S-tetralol as substrate, monitored by fluorescence |
Why This Matters
For AKR1C3-targeted research, the tetrazolylmethoxy moiety is essential for target engagement; procuring a 7-hydroxy or 7-methoxy analog will yield a compound devoid of the desired inhibitory activity against this cancer-implicated enzyme.
- [1] Jonnalagadda, S. et al. Coumarin-Based Aldo-Keto Reductase Family 1C (AKR1C) 2 and 3 Inhibitors. ChemMedChem 2024, e202400081. DOI: 10.1002/cmdc.202400081. View Source
